molecular formula C20H14O3 B11946564 2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione CAS No. 27721-87-5

2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B11946564
CAS No.: 27721-87-5
M. Wt: 302.3 g/mol
InChI Key: XCSKQSIJWDUPPR-UHFFFAOYSA-N
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Description

2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is an organic compound that features a naphthalene ring substituted with a methoxy group and an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-methoxynaphthalene with indene-1,3-dione under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The indene-1,3-dione moiety can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield 2-hydroxynaphthalene derivatives, while reduction of the indene-1,3-dione moiety would yield corresponding alcohols.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₄H₁₂O₃
  • Molecular Weight : 302.3 g/mol
  • SMILES Notation : COC1=C(C2=CC=CC=C2C=C1)C3C(=O)C4=CC=CC=C4C3=O

The compound features a dual aromatic character derived from both naphthalene and indene components, which may enhance its electronic properties and biological activities compared to related compounds .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for C-H activation and functionalization of naphthalene derivatives.
  • Condensation Reactions : Involving aldehydes and ketones to form the indene structure.
  • Intramolecular Annulation : Copper-catalyzed reactions that facilitate the formation of the indene ring from conjugated enynones .

These methods allow for the efficient synthesis of the compound while potentially introducing functional groups that enhance its biological activity.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Properties : The compound may act as a free radical scavenger.
  • Anticancer Activity : Structurally related compounds have shown promise in inhibiting tumor growth.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested .

Understanding these activities is crucial for exploring therapeutic applications.

Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug development. Its ability to interact with various biological targets can lead to the design of new pharmaceuticals aimed at treating cancer, inflammation, and oxidative stress-related diseases.

Materials Science

The compound's electronic properties make it suitable for applications in organic electronics, such as:

  • Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when electrically stimulated can be harnessed in display technologies.
  • Organic Photovoltaics (OPVs) : The compound can serve as a non-fullerene acceptor in solar cell applications, enhancing energy conversion efficiency .

Case Studies

StudyFindings
Anticancer Activity A study demonstrated that derivatives of indene diones exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound may have similar effects.
Material Properties Research indicated that incorporating this compound into polymer matrices improved charge transport properties, making it a viable candidate for next-generation electronic devices .

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The methoxy group and indene-1,3-dione moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: A simpler compound with a methoxy group on the naphthalene ring.

    Indene-1,3-dione: The core structure of the compound without the naphthalene substitution.

    (2-Methoxynaphthalen-1-yl)methanamine: A related compound with an amine group instead of the indene-1,3-dione moiety.

Uniqueness

2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to the combination of the

Biological Activity

2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its unique structural features, which include a methoxy-substituted naphthalene moiety and an indene-1,3-dione framework. This compound has garnered attention due to its potential biological activities, which are crucial for therapeutic applications.

The molecular formula of this compound is C20H14O3, with a molecular weight of 302.3 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its pharmacological potential.

PropertyValue
CAS Number27721-87-5
Molecular FormulaC20H14O3
Molecular Weight302.3 g/mol
IUPAC Name2-(2-methoxynaphthalen-1-yl)indene-1,3-dione
InChI KeyXCSKQSIJWDUPPR-UHFFFAOYSA-N

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The methoxy group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets. Preliminary studies suggest that the compound may exhibit antioxidant, anti-inflammatory, and anticancer properties.

Biological Activities

Research indicates that compounds structurally similar to this compound demonstrate various biological activities:

Antioxidant Activity:
Studies have shown that related indene-diones can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Properties:
Preliminary investigations have indicated that this compound may inhibit the proliferation of cancer cells. For instance, derivatives of indene-diones have been reported to induce apoptosis in cancer cell lines through modulation of cell cycle proteins.

Anti-inflammatory Effects:
The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antioxidant Activity : A study demonstrated that indene-diones exhibited significant radical scavenging activity, reducing oxidative stress markers in vitro.
  • Anticancer Activity in Cell Lines : Research on related compounds showed that they could inhibit the growth of various cancer cell lines (e.g., breast and prostate cancer), with IC50 values indicating potent activity.
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties revealed that these compounds could downregulate inflammatory mediators in macrophages.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of 2-methoxynaphthalene-1-carbaldehyde with 1H-indene-1,3(2H)-dione under basic conditions (e.g., sodium methoxide in ethanol). Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios. Optimize via iterative adjustments of reaction time (4–12 hours) and catalyst loading (0.1–0.3 equiv) to enhance yields (typically 60–85%) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

  • Methodology : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., methoxy group integration), IR spectroscopy for carbonyl stretching (~1690–1730 cm⁻¹), and HRMS for molecular ion validation. Cross-reference with computational data (DFT-optimized structures) to resolve ambiguities in tautomeric forms .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Test solubility in polar (ethanol, DMSO) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies (TGA/DSC) reveal decomposition temperatures (>200°C), while photostability is assessed via UV irradiation (λ = 253.7 nm) in ethanol, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can mechanistic insights into photodegradation pathways inform experimental design for light-sensitive applications?

  • Methodology : Perform laser flash photolysis in aqueous alkaline solutions (pH 12) to identify transient species (e.g., solvated electrons, radicals). Compare kinetic data (rate constants) under varied oxygen levels to distinguish oxidative vs. non-oxidative pathways .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology : Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to establish selectivity indices. Validate purity via HPLC and assess metabolite interference using LC-MS. Cross-test with structural analogs (e.g., fluorophenyl derivatives) to isolate substituent-specific effects .

Q. How can computational methods optimize C2 acylation or Knoevenagel condensation for derivative synthesis?

  • Methodology : Use DFT calculations (Gaussian 16) to model transition states and predict regioselectivity. Experimentally validate with substituent screening (e.g., electron-withdrawing groups on the naphthalene ring) and monitor reaction progress via in-situ IR .

Q. What challenges arise in introducing sterically hindered substituents, and how are they mitigated?

  • Methodology : For bulky groups (e.g., tribenzylphosphine), employ microwave-assisted synthesis to enhance reaction efficiency. Use steric maps (MOLCAD) to predict steric clashes and adjust protecting groups (e.g., tert-butyl esters) to improve accessibility .

Q. How are fluorescent chemosensors derived from this compound designed for selective metal ion detection?

  • Methodology : Functionalize the indene-dione core with hydrazone moieties (e.g., 2-phenylhydrazono derivatives) to enhance Cu²⁺ selectivity. Validate via fluorescence quenching assays in buffer solutions (pH 7.4) with competing ions (Fe³⁺, Zn²⁺) .

Properties

CAS No.

27721-87-5

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

2-(2-methoxynaphthalen-1-yl)indene-1,3-dione

InChI

InChI=1S/C20H14O3/c1-23-16-11-10-12-6-2-3-7-13(12)17(16)18-19(21)14-8-4-5-9-15(14)20(18)22/h2-11,18H,1H3

InChI Key

XCSKQSIJWDUPPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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